molecular formula C21H21F3N4O2 B12406483 N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide

N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B12406483
M. Wt: 417.4 g/mol
InChI Key: RESDVUQVZOJNSO-RWCBKNGVSA-N
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Description

N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzyl(methyl)amino group, a fluoranyl(difluoro)methyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzylamine with methyl iodide under basic conditions to form benzyl(methyl)amine.

    Introduction of the Propan-2-yl Group: The benzyl(methyl)amine is then reacted with ®-2-chloropropane to introduce the propan-2-yl group.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Attachment of the Fluoranyl(difluoro)methyl Group: This group is introduced via a fluorination reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoranyl(difluoro)methyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Industry: It is explored for its potential use in industrial applications, such as catalysts and intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoranyl(difluoro)methyl group can enhance the compound’s binding affinity and stability, while the oxadiazole ring can contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide: This compound is unique due to its specific combination of functional groups and structural features.

    Benzyl(methyl)amine Derivatives: Compounds with similar benzyl(methyl)amino groups but different substituents.

    Fluoranyl(difluoro)methyl Derivatives: Compounds with similar fluoranyl(difluoro)methyl groups but different core structures.

    Oxadiazole Derivatives: Compounds with oxadiazole rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21F3N4O2

Molecular Weight

417.4 g/mol

IUPAC Name

N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1/i22-1

InChI Key

RESDVUQVZOJNSO-RWCBKNGVSA-N

Isomeric SMILES

C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)[18F]

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F

Origin of Product

United States

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